molecular formula C12H13Cl2NO3 B6644290 3-[(3,5-Dichlorobenzoyl)amino]-2-methylbutanoic acid

3-[(3,5-Dichlorobenzoyl)amino]-2-methylbutanoic acid

Cat. No.: B6644290
M. Wt: 290.14 g/mol
InChI Key: CHLURAFJPKLJJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(3,5-Dichlorobenzoyl)amino]-2-methylbutanoic acid is an organic compound that belongs to the class of dichlorobenzamide derivatives. These compounds are known for their diverse applications in various fields, including chemistry, biology, medicine, and industry. The presence of dichlorobenzoyl and amino groups in its structure makes it a versatile compound with significant potential for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(3,5-Dichlorobenzoyl)amino]-2-methylbutanoic acid typically involves the reaction of 3,5-dichlorobenzoyl chloride with an appropriate amine. The reaction is usually carried out in a solvent such as N,N′-dimethylformamide at elevated temperatures (around 60°C) to ensure good yields . The general procedure involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

3-[(3,5-Dichlorobenzoyl)amino]-2-methylbutanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while hydrolysis can produce the corresponding carboxylic acid and amine .

Scientific Research Applications

3-[(3,5-Dichlorobenzoyl)amino]-2-methylbutanoic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-[(3,5-Dichlorobenzoyl)amino]-2-methylbutanoic acid involves its interaction with specific molecular targets and pathways. The dichlorobenzoyl group can interact with enzymes and proteins, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antitumoral activity. The exact molecular targets and pathways involved depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

    3,5-Dichlorobenzamide: Shares the dichlorobenzoyl group but lacks the additional amino and methylbutanoic acid groups.

    2,4-Dichlorobenzamide: Similar structure but with chlorine atoms at different positions.

    3,5-Dichlorobenzoic Acid: Lacks the amino group and has different chemical properties.

Uniqueness

3-[(3,5-Dichlorobenzoyl)amino]-2-methylbutanoic acid is unique due to the presence of both the dichlorobenzoyl and amino groups, which confer distinct chemical reactivity and biological activity. This combination makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

3-[(3,5-dichlorobenzoyl)amino]-2-methylbutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13Cl2NO3/c1-6(12(17)18)7(2)15-11(16)8-3-9(13)5-10(14)4-8/h3-7H,1-2H3,(H,15,16)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHLURAFJPKLJJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C)NC(=O)C1=CC(=CC(=C1)Cl)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13Cl2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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